Technical Monograph: 2-Bromo-4-cyclobutylphenol
Technical Monograph: 2-Bromo-4-cyclobutylphenol
The following technical guide provides an in-depth analysis of 2-Bromo-4-cyclobutylphenol , a specialized intermediate gaining traction in modern drug discovery, particularly for KRAS inhibitor development.
CAS Number: 2586127-37-7
Executive Summary
2-Bromo-4-cyclobutylphenol is a halogenated phenolic building block characterized by the presence of a lipophilic cyclobutyl ring at the para position and a reactive bromine atom at the ortho position. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, specifically in the optimization of KRAS G12C and G12D inhibitors .
Unlike its acyclic analogs (e.g., tert-butyl or isopropyl phenols), the cyclobutyl moiety offers a unique balance of metabolic stability and defined steric bulk, often improving the binding affinity of small molecules in hydrophobic pockets without incurring the "grease" penalty associated with larger alkyl chains.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 2586127-37-7 |
| IUPAC Name | 2-Bromo-4-cyclobutylphenol |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| SMILES | OC1=C(Br)C=C(C2CCC2)C=C1 |
| Appearance | Viscous oil to low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Precursor CAS | 4-Cyclobutylphenol (CAS: 10292-59-8) |
Synthesis & Manufacturing Protocol
The synthesis of 2-Bromo-4-cyclobutylphenol is achieved via the regioselective electrophilic aromatic substitution (EAS) of 4-cyclobutylphenol. The presence of the hydroxyl group strongly activates the ring, while the para-cyclobutyl group blocks the 4-position, directing bromination exclusively to the ortho (2-position).
Core Reaction Workflow
Figure 1: Regioselective bromination pathway via electrophilic aromatic substitution.
Experimental Protocol (Self-Validating System)
Reagents:
-
4-Cyclobutylphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) [Anhydrous]
-
Sodium Thiosulfate (sat.[1] aq.)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-cyclobutylphenol (e.g., 10.0 g, 67.5 mmol) in anhydrous MeCN (100 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature suppresses over-bromination to the 2,6-dibromo species.
-
Addition: Add NBS (12.6 g, 70.9 mmol) portion-wise over 15 minutes. Do not add all at once to prevent localized hot-spots and exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
-
Validation (TLC/LCMS): Monitor consumption of starting material (Rf ~0.4 in 10% EtOAc/Hex) and appearance of product (Rf ~0.5).
-
Quench: Add saturated aqueous Na₂S₂O₃ (20 mL) to neutralize excess bromine/NBS. The solution color should shift from orange/yellow to clear/pale yellow.
-
Extraction: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: If necessary, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| OH | 5.20 | s (broad) | 1H | Phenolic Hydroxyl |
| Ar-H (3) | 7.32 | d (J = 2.1 Hz) | 1H | Ortho to Br |
| Ar-H (5) | 7.08 | dd (J = 8.4, 2.1 Hz) | 1H | Meta to Br |
| Ar-H (6) | 6.95 | d (J = 8.4 Hz) | 1H | Ortho to OH |
| Cyclobutyl | 3.45 | quint | 1H | Methine (CH) |
| Cyclobutyl | 2.35–1.80 | m | 6H | Methylene (CH₂) |
Interpretation:
-
The doublet at ~7.32 ppm with a small coupling constant (2.1 Hz) confirms the proton at position 3, verifying that bromination occurred at position 2.
-
The absence of a singlet integrating to 2H rules out the symmetric 2,6-dibromo impurity.
Applications in Drug Discovery
2-Bromo-4-cyclobutylphenol is primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds found in KRAS inhibitors.
Mechanism of Action: KRAS Inhibition
In recent patent literature (e.g., WO2024040109A2), the 4-cyclobutylphenol motif is used to fill the hydrophobic Switch II pocket of the KRAS protein. The cyclobutyl group provides optimal space-filling properties—larger than a methyl group but less flexible than a linear butyl chain—enhancing entropy-driven binding.
Synthetic Workflow: Biaryl Formation
Figure 2: Application of 2-Bromo-4-cyclobutylphenol in constructing biaryl pharmacophores.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Use standard PPE (Gloves, Goggles). Perform synthesis in a fume hood to avoid inhalation of brominated vapors.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (store in amber vials).
References
-
BLD Pharm. (2025). Product Analysis: 2-Bromo-4-cyclobutylphenol (CAS 2586127-37-7). Retrieved from
-
World Intellectual Property Organization. (2024). KRAS Inhibitors and Methods of Use (WO2024040109A2). Retrieved from [3]
-
BenchChem. (2025).[1][4] Protocols for the Bromination of 4-Hydroxyacetophenone and Analogs. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Cyclobutylphenol (CAS 10292-59-8). Retrieved from
-
ChemScene. (2025). Building Blocks for Drug Discovery: 4-Cyclobutylphenol. Retrieved from
